3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-13(2)11(8-9-14-13)10-6-4-5-7-12(10)15-3/h4-7,11,14H,8-9H2,1-3H3 |
InChI Key |
WIMNUDANZIEGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine typically involves the reaction of 2-methoxybenzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogen vs. Methoxy Groups
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride (CAS: EN300-378854) shares the pyrrolidine core and dimethyl groups but replaces the methoxy substituent with chlorine. This substitution may also alter binding affinity in biological systems due to differences in polarity and steric effects .
Positional Isomerism: 2- vs. 3-Methoxy Substitution
2-(3-Methoxyphenyl)pyrrolidine (CAS: 103861-77-4) differs in the methoxy group’s position (3- vs. 2-position on the phenyl ring). This positional change could impact receptor binding or metabolic stability .
Fluorinated Analogs
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine introduces fluorine at the 3-position of the phenyl ring. Fluorine’s electronegativity enhances polarity and may improve bioavailability by modulating lipophilicity. The molecular weight (304.29 g/mol) is higher than non-fluorinated analogs, reflecting the addition of fluorine .
Piperazine Derivatives with Methoxyphenyl Groups
Compounds like HBK14-HBK19 () feature piperazine rings instead of pyrrolidines but retain the 2-methoxyphenyl moiety. These structural differences highlight the trade-off between ring size and pharmacological activity .
Benzodioxole Derivatives
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylpyrrolidine replaces the methoxyphenyl group with a benzodioxole moiety. The benzodioxole group increases steric bulk and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility in polar solvents. Synthesis methods involving ZrCl4 catalysis () suggest similarities in reactivity for related pyrrolidines .
Data Table: Structural and Physicochemical Comparison
*Hypothetical data inferred from analogs.
Biological Activity
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine, a compound belonging to the pyrrolidine family, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring with a methoxyphenyl substitution, enhancing its solubility and biological interactions. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine typically involves the reaction of 2-methoxyphenylacetonitrile with 2,2-dimethylpyrrolidine. The reaction is catalyzed under controlled conditions to yield the desired product, followed by purification methods such as recrystallization or chromatography to isolate the compound from by-products.
Research indicates that 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine interacts with various biological targets, potentially modulating neurotransmitter systems or cellular signaling pathways. Although the exact mechanisms remain under investigation, preliminary studies suggest its involvement in receptor interactions that could be relevant for therapeutic applications.
Interaction Studies
Studies have shown that this compound may exhibit selective binding affinities to dopamine receptors, particularly the D3 receptor. Such interactions are crucial for developing treatments for conditions like psychostimulant use disorders (PSUD). For instance, modifications of related compounds have demonstrated high affinities and selectivity for D3 receptors, indicating a promising avenue for further exploration .
Comparative Analysis
To provide context on the biological activity of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine, a comparison with similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride | C13H20ClNO | Similar structure but different phenyl substitution; potential variations in biological activity. |
| 2-Methyl-3-(2-methoxyphenyl)pyrrolidine | C12H17NO | Lacks the dimethyl substitution; may exhibit different pharmacological properties. |
| 4-(2-Methoxyphenyl)-1-methylpiperidine | C14H19NO | Different ring structure (piperidine instead of pyrrolidine); potential differences in receptor interactions. |
This table illustrates the diversity within the class of substituted pyrrolidines and highlights unique characteristics associated with the methoxy substitution in 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or cyclization of pre-functionalized intermediates. For example, asymmetric synthesis using chiral catalysts (e.g., Lewis acids) can yield enantiomerically pure forms . Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading) and identify critical parameters .
- Reaction Monitoring : Employ in-situ techniques like NMR or HPLC to track intermediate formation and adjust conditions dynamically.
- Key Reference Data :
| Parameter | Typical Range | Optimal Value (Example) |
|---|---|---|
| Catalyst Loading | 1–5 mol% | 2.5 mol% |
| Reaction Time | 12–48 hours | 24 hours |
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., methoxyphenyl integration, pyrrolidine ring protons) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Chromatography : HPLC with UV detection to assess purity (>95% typically required for pharmacological studies) .
Q. What are the key stability considerations for handling and storing 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine under laboratory conditions?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation or hydrolysis. Desiccate to avoid moisture absorption .
- Safety Protocols : Use gloves, protective eyewear, and fume hoods to minimize exposure to irritants (e.g., H333 inhalation risk) .
Advanced Research Questions
Q. How can computational chemistry guide the design of reactions to synthesize novel derivatives of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states, activation energies) using density functional theory (DFT) .
- Machine Learning : Train models on existing reaction datasets to propose viable substituents or catalysts. ICReDD’s integrated computational-experimental workflows are a benchmark here .
- Case Study : Substituent effects on pyrrolidine ring puckering can be modeled to optimize steric/electronic properties for target applications (e.g., receptor binding) .
Q. What strategies can resolve discrepancies in pharmacological activity data across different studies involving this compound?
- Methodological Answer :
- Data Normalization : Control for variables like solvent polarity, cell line variability, or assay protocols.
- Statistical Validation : Apply ANOVA or Bayesian analysis to assess reproducibility .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography if activity outliers persist .
Q. How can researchers design experiments to systematically study the effects of substituents on the biological activity of pyrrolidine derivatives?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies :
Library Design : Synthesize derivatives with variations in methoxyphenyl position (e.g., 2- vs. 4-substitution) and alkyl groups (e.g., methyl vs. ethyl) .
High-Throughput Screening : Use automated platforms to test cytotoxicity, receptor affinity, or metabolic stability.
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
Contradictions and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
